DI-Tertbutylnitrophenol
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Overview
Description
DI-Tertbutylnitrophenol, also known as 2,6-di-tert-butyl-4-nitrophenol, is an organic compound with the molecular formula C14H21NO3. It is a derivative of phenol, where the hydrogen atoms in the ortho positions are replaced by tert-butyl groups, and the para position is substituted with a nitro group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of DI-Tertbutylnitrophenol typically involves the nitration of 2,6-di-tert-butylphenol. One common method includes dissolving 2,6-di-tert-butylphenol in cyclohexane and adding a mixture of nitric acid and acetic acid dropwise at a controlled temperature . This reaction yields this compound as the primary product. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
DI-Tertbutylnitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and acylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DI-Tertbutylnitrophenol has several scientific research applications:
Chemistry: It is used as a stabilizer in various chemical reactions and as an intermediate in the synthesis of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting metabolic pathways.
Industry: It is used as an antioxidant in fuels and lubricants to prevent oxidation and degradation.
Mechanism of Action
The mechanism of action of DI-Tertbutylnitrophenol involves its interaction with mitochondrial respiration. It acts as an uncoupler, disrupting the proton gradient across the mitochondrial membrane, leading to increased oxygen consumption and heat production . This mechanism is similar to that of other nitrophenol derivatives, which are known to inhibit ATP synthesis by uncoupling oxidative phosphorylation.
Comparison with Similar Compounds
DI-Tertbutylnitrophenol is often compared with other nitrophenol derivatives, such as:
2,4-Dinitrophenol: Known for its use as a weight-loss agent in the past, it shares a similar mechanism of action but has a different substitution pattern on the phenol ring.
2,6-Di-tert-butyl-4-methylphenol: Another antioxidant used in fuels and lubricants, it differs by having a methyl group instead of a nitro group at the para position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3,4-ditert-butyl-2-nitrophenol |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)9-7-8-10(16)12(15(17)18)11(9)14(4,5)6/h7-8,16H,1-6H3 |
InChI Key |
FKBHZUUALWUPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C=C1)O)[N+](=O)[O-])C(C)(C)C |
Origin of Product |
United States |
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